

# N-Nitrosopropranolol: A Comprehensive Technical Review of its Discovery, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | N-Nitrosopropranolol |           |  |  |  |  |
| Cat. No.:            | B1217540             | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-Nitrosopropranolol** (NNP) is a nitrosamine impurity that has garnered significant attention within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties. As a derivative of the widely prescribed beta-blocker propranolol, the presence of NNP in drug products poses a safety concern, necessitating rigorous analytical monitoring and risk assessment. This technical guide provides an in-depth overview of the historical data surrounding the discovery of NNP, detailed experimental protocols for its detection and characterization, a summary of key quantitative data, and a visualization of the critical pathways associated with its formation and biological activity.

## **Historical Context and Discovery**

The potential for the formation of N-nitroso compounds from secondary amine drugs, such as propranolol, in the acidic environment of the stomach has been a topic of scientific inquiry for several decades. Early research in the 1980s and 1990s focused on the nitrosation of various beta-adrenergic blocking agents. While a specific "discovery" paper for **N-Nitrosopropranolol** is not prominently cited in recent literature, its formation is a direct consequence of the well-established reaction between a secondary amine (propranolol) and a nitrosating agent (such as nitrous acid derived from nitrites) under acidic conditions. The primary concern and focus on



NNP have intensified with the increased scrutiny of nitrosamine impurities in pharmaceuticals by regulatory agencies in recent years.

The key chemical reaction for the formation of **N-Nitrosopropranolol** is the nitrosation of the secondary amine group in the propranolol molecule.[1] This reaction is favored in acidic environments (pH 3-4), where nitrous acid (HNO<sub>2</sub>) is formed from nitrite ions (NO<sub>2</sub><sup>-</sup>).[1] The nitrous acid then reacts with the secondary amine of propranolol to yield **N-Nitrosopropranolol**.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the analysis and genotoxicity of **N-Nitrosopropranolol**.

Table 1: Analytical Method Performance for N-Nitrosopropranolol Quantification

| Analytical<br>Technique | Matrix                              | Limit of<br>Detection<br>(LOD) | Limit of<br>Quantitatio<br>n (LOQ) | Recovery<br>(%) | Reference |
|-------------------------|-------------------------------------|--------------------------------|------------------------------------|-----------------|-----------|
| LC-MS/MS                | Propranolol<br>Drug<br>Substance    | 0.005 ng/mL                    | 0.010 ng/mL                        | 85-111          | [2]       |
| LC-MS/MS                | Propranolol<br>API                  | -                              | 25 pg/mL                           | >90             | [3]       |
| UPLC-<br>MS/MS          | Propranolol<br>Drug<br>Substance    | 0.005 ng/mL                    | 0.01 ng/mL                         | 89.3-104.6      | [4]       |
| LC-ESI-<br>HRMS         | Propranolol<br>HCl Oral<br>Solution | -                              | -                                  | 80-120 (QC)     | [5]       |

Table 2: Mutagenicity of **N-Nitrosopropranolol** in the Ames Test (Salmonella typhimurium)



| Tester Strain | Metabolic<br>Activation (S9) | Result        | Benchmark<br>Dose (BMD) (µ<br>g/plate ) | Reference |
|---------------|------------------------------|---------------|-----------------------------------------|-----------|
| TA1535        | 10% Hamster<br>Liver S9      | Mutagenic     | 23.8                                    | [6]       |
| TA1535        | 30% Hamster<br>Liver S9      | Mutagenic     | 10.9                                    | [6]       |
| TA100         | 10% Hamster<br>Liver S9      | Mutagenic     | 38.6                                    | [6]       |
| TA100         | 30% Hamster<br>Liver S9      | Mutagenic     | 17.5                                    | [6]       |
| TA98          | 30% Hamster<br>Liver S9      | Mutagenic     | 114.2                                   | [6]       |
| TA1535        | 10% Rat Liver<br>S9          | Not Mutagenic | -                                       | [6]       |
| TA1535        | 30% Rat Liver<br>S9          | Not Mutagenic | -                                       | [6]       |

# Experimental Protocols Quantification of N-Nitrosopropranolol by LC-MS/MS

This protocol is a synthesis of methodologies described in the cited literature for the trace-level quantification of NNP in propranolol drug substances and products.[2][3]

#### a. Sample Preparation:

- Drug Substance (API): Accurately weigh 25 mg of the propranolol API into a 15 mL centrifuge tube. Add 5.0 mL of a suitable diluent (e.g., 80:20 acetonitrile:water). Vortex for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.[3]
- Drug Product (Tablets): Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 25 mg of propranolol. Transfer the powder to a 15 mL centrifuge tube and add



5.0 mL of diluent. Vortex for 1 minute and shake for 40 minutes. Centrifuge the sample at 4,500 rpm for 15 minutes.[3]

- Filtration: Filter the supernatant from the drug product preparation or the dissolved API solution through a 0.22 μm PVDF syringe filter into an HPLC vial.
- b. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultraperformance liquid chromatography (UPLC) system.
- Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (150 x 3.0 mm, 2.6 μm) or equivalent.[2]
- Mobile Phase A: 1 mM ammonium formate with 0.1% (v/v) formic acid in water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a reequilibration step.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 15 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor for specific precursor-to-product ion transitions for NNP (e.g., m/z 289.1 → 259.1 as a quantifier and m/z 289.1 → 72.1 as a qualifier).
- c. Quantification:

Quantification is performed using an external standard calibration curve prepared from a certified reference standard of **N-Nitrosopropranolol**.



## **Ames Test for Mutagenicity Assessment**

The following protocol is based on the enhanced Ames test conditions recommended for nitrosamines, as described in recent studies.[6][7]

#### a. Materials:

- Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
- Metabolic Activation System: Aroclor 1254-induced rat and hamster liver S9 fraction and a cofactor-supplemented buffer (S9 mix).
- Test Compound: **N-Nitrosopropranolol** dissolved in a suitable solvent (e.g., acetone).
- Positive Controls: Known mutagens specific to each bacterial strain, with and without S9 activation.
- Negative Control: Solvent vehicle.
- Media: Minimal glucose agar plates and top agar.
- b. Procedure (Pre-incubation Method):
- Preparation: Prepare fresh overnight cultures of the bacterial strains. Prepare serial dilutions
  of the NNP test solution.
- Pre-incubation: In a sterile test tube, combine the test compound solution (or control), the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (for no activation). Recommended S9 concentrations are 10% and 30% (v/v) from both rat and hamster liver.[6][7]
- Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]
- Plating: After incubation, add molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.



• Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.[6]

#### **Visualizations**

## **Formation of N-Nitrosopropranolol**



Figure 1: Formation of N-Nitrosopropranolol

Click to download full resolution via product page

Caption: Formation pathway of **N-Nitrosopropranolol** from propranolol.

## Metabolic Activation and Genotoxicity of N-Nitrosopropranolol





Figure 2: Metabolic Activation and Genotoxicity of NNP

Click to download full resolution via product page

Caption: Proposed pathway of NNP metabolic activation and genotoxicity.[6]

## **Experimental Workflow for NNP Analysis**





Figure 3: Workflow for N-Nitrosopropranolol Analysis

Click to download full resolution via product page

Caption: General experimental workflow for NNP quantification.



#### Conclusion

**N-Nitrosopropranolol** represents a significant analytical challenge and safety consideration in the manufacturing of propranolol-containing pharmaceuticals. A thorough understanding of its formation, methods for its sensitive detection, and its toxicological profile is essential for ensuring patient safety. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working to mitigate the risks associated with this nitrosamine impurity. Continuous research and the development of advanced analytical methodologies will be crucial in managing the presence of NNP and other nitrosamine impurities in drug products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. veeprho.com [veeprho.com]
- 2. sciex.com [sciex.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. fda.gov [fda.gov]
- 6. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [N-Nitrosopropranolol: A Comprehensive Technical Review of its Discovery, Analysis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217540#historical-data-on-n-nitrosopropranolol-discovery]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com